3-(2,4-Dichlorobenzoyl)quinoline

Quinoline Regioisomer Electron Deficiency

Broad quinoline reagent libraries often lack the regioisomeric purity needed for medchem SAR. 3-(2,4-Dichlorobenzoyl)quinoline overcomes this: • 3-Acyl substitution directs electrophilic reactivity to C-2 and C-4, enabling precise functionalization. • The 2,4-dichlorophenyl group offers dual steric/electronic effects validated in ATP-site kinase inhibitors. • cLogP 4.77 balances cellular uptake with solubility for intracellular target assays. Supplied with consistent purity, ready for scale-up.

Molecular Formula C16H9Cl2NO
Molecular Weight 302.2 g/mol
CAS No. 1187170-88-2
Cat. No. B6337482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorobenzoyl)quinoline
CAS1187170-88-2
Molecular FormulaC16H9Cl2NO
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H9Cl2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
InChIKeySCEREGWIMCQGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dichlorobenzoyl)quinoline (CAS 1187170-88-2): Procurement-Relevant Identity and Physicochemical Profile


3-(2,4-Dichlorobenzoyl)quinoline (CAS 1187170-88-2), systematically named (2,4-dichlorophenyl)(quinolin-3-yl)methanone, is a synthetic heterocyclic building block composed of a quinoline core acylated at the 3-position with a 2,4-dichlorobenzoyl group . With a molecular formula of C₁₆H₉Cl₂NO and a molecular weight of 302.15 g·mol⁻¹, this compound belongs to the aryl ketone subclass of quinoline derivatives . The 2,4-dichlorophenyl substitution pattern confers distinct electronic and steric properties that diverge from other halogenated quinoline analogs, establishing its utility as a versatile intermediate in medicinal chemistry and materials science research programs [1].

Heterocyclic building block: quinoline core with 3-position acylation supports sequential derivatization workflows
2,4-Dichlorobenzoyl substitution: dual chlorine pattern provides reactive handles for cross-coupling and halogen-bonding scaffold design
Cross-validated purity: 97–98% across multiple vendors reduces procurement risk for sensitive catalytic or biological assays

Why Generic Quinoline Substitution Fails: Positional and Halogen-Dependent Differentiation of 3-(2,4-Dichlorobenzoyl)quinoline


Quinoline-based building blocks cannot be treated as interchangeable commodities because both the acylation position on the quinoline ring and the halogen substitution pattern on the benzoyl moiety dictate downstream reactivity, target binding, and physicochemical properties . The 3-position acylation of the target compound places the electron-withdrawing carbonyl group at a site that modulates the electronic density of the pyridine ring differently than 2- or 4-substituted regioisomers, directly influencing nucleophilic substitution rates and metal-binding capacity [1]. Furthermore, the 2,4-dichloro arrangement on the benzoyl ring provides a unique combination of steric hindrance (ortho-chlorine) and electron-withdrawing resonance effects (para-chlorine) that cannot be replicated by mono-chloro, difluoro, or alternative dichloro positional isomers .

3-acyl vs. 4-acyl regioisomer
Reactive-site availability may differ
3-position acylation activates quinoline C-2 and C-4 toward nucleophilic substitution; 4-acyl regioisomer shifts electron deficiency to the carbocyclic ring and may not support the same derivatization sequence
2,4-Cl₂ vs. 2,4-F₂ analog
Lipophilicity and permeability profile may not transfer
cLogP differs by approximately 0.9 log units; the difluoro analog may exhibit meaningfully lower passive membrane partitioning, potentially altering cellular uptake and off-target binding in intracellular assays
2,4-Cl₂ vs. 3,4-Cl₂ isomer
Halogen-bonding geometry may not replicate
The 2,4-dichloro pattern enables dual ortho/para halogen-bonding vectors cited in kinase inhibitor pharmacophores; the 3,4-dichloro arrangement constrains these vectors and may reduce target-engagement enthalpy

Quantitative Differentiation Evidence: 3-(2,4-Dichlorobenzoyl)quinoline vs. Closest Analogs


Substitution Position Matters: 3-Acyl vs. 4-Acyl Regioisomer Electronic Profile Comparison

The 3-acyl substitution pattern of 3-(2,4-dichlorobenzoyl)quinoline positions the electron-withdrawing carbonyl group at the β-position of the pyridine ring, resulting in a calculated reduction of π-electron density at the C-2 and C-4 positions of approximately 0.05–0.10 e⁻ compared to the unsubstituted quinoline core, based on class-level computational models for 3-acylquinolines [1]. In the 4-acyl regioisomer (4-(2,4-dichlorobenzoyl)quinoline, CAS 1706444-36-1), the carbonyl is conjugated directly with the pyridine nitrogen, shifting electron deficiency to the carbocyclic ring and reducing reactivity at the heterocyclic positions typically exploited in cross-coupling reactions . This positional electronic difference renders the 3-acyl isomer preferentially reactive toward nucleophiles at C-2 and C-4, a feature leveraged in sequential derivatization strategies [1].

3-Acyl vs. 4-Acyl electronic profile
Class-level inference
Estimated Δe⁻: -0.05 to -0.10 e⁻ at C-2 and C-4 for 3-acyl substitution vs. unsubstituted quinoline
Supports regioselective synthetic strategy selection
DFT class-level models; direct experimental data on this CAS to verify
Quinoline Regioisomer Electron Deficiency Nucleophilic Aromatic Substitution

Halogen Identity Defines Lipophilicity: 2,4-Dichloro vs. 2,4-Difluoro LogP Comparison

The 2,4-dichlorobenzoyl substituent of the target compound yields a calculated LogP (cLogP) of approximately 4.77, based on the vendor-reported value for this specific CAS number . The direct 2,4-difluoro analog (3-(2,4-difluorobenzoyl)quinoline, CAS 1187167-12-9) has a lower cLogP of ~3.85, a difference of approximately 0.92 log units attributable to chlorine's greater hydrophobic contribution compared to fluorine . This nearly one-order-of-magnitude difference in predicted partition coefficient translates to substantially different membrane permeability and protein-binding profiles, with the dichloro analog expected to exhibit enhanced passive membrane diffusion and altered CYP450 binding based on established halogen-dependent SAR for quinoline derivatives [1].

cLogP: 2,4-Cl₂ vs. 2,4-F₂
Reported
Target: cLogP 4.77
ΔcLogP ≈ +0.92 vs. difluoro analog (~3.85)
Supports intracellular partitioning screening context
Vendor-reported and structural analog comparison; experimental LogD to verify
Lipophilicity LogP Membrane Permeability ADME

Chlorine Substitution Pattern Alters Molecular Recognition: 2,4-Dichloro vs. 3,4-Dichloro vs. Mono-Chloro

The 2,4-dichloro substitution pattern on the benzoyl ring of the target compound places chlorine atoms at both ortho and para positions, creating a unique electrostatic potential surface distinct from the 3,4-dichloro isomer (3-(3,4-dichlorobenzoyl)quinoline, CAS 1187168-46-2) and the mono-chloro analog (3-(4-chlorobenzoyl)quinoline, CAS 1184592-10-6) . In the context of kinase inhibitor pharmacophores, the 2,4-dichlorophenyl motif has been explicitly exploited in multiple clinical candidates (e.g., bosutinib analogs) to engage a hydrophobic back pocket via the ortho-chlorine while the para-chlorine participates in halogen bonding with backbone carbonyls, a dual-interaction mode not accessible to 3,4-dichloro or mono-chloro configurations [1]. The target compound's 2,4-dichloro pattern is directly precedented in the patent literature for quinoline-based kinase inhibitors, where this specific substitution was retained across optimization campaigns due to its superior target engagement profile compared to alternative halogen arrangements .

Halogen pattern: target engagement
Class-level inference
2,4-Dichloro pattern cited in kinase inhibitor patent pharmacophores; dual ortho/para halogen-bonding capability
Supports kinase inhibitor scaffold design context
Class-level halogen-bonding SAR; direct target-engagement data on this scaffold to verify
Structure-Activity Relationship Halogen Bonding Target Engagement Kinase Inhibition

Purity Specification Reliability: Batch-to-Batch Consistency at 97-98% Across Independent Suppliers

3-(2,4-Dichlorobenzoyl)quinoline is consistently supplied at 97–98% purity across multiple independent vendors (Fluorochem: 97% ; Leyan: 98% ), providing cross-validated quality assurance that reduces procurement risk. In contrast, the 4-regioisomer counterpart (4-(2,4-dichlorobenzoyl)quinoline) is listed at 95% minimum purity by some suppliers , representing a quantifiably lower purity floor that may necessitate additional purification steps prior to use in sensitive catalytic or biological assays.

Purity specification reliability
Cross-vendor
97% (Fluorochem) to 98% (Leyan) cross-validated
Supports procurement confidence; may reduce repurification need
4-regioisomer comparator listed at 95% minimum; data to verify per supplier COA
Purity Quality Control Reproducibility Procurement

(Quinolin-3-yl)methanone Scaffold Validated for TADF OLED Emitters: Photophysical Application Niche

The (quinolin-3-yl)methanone core, which constitutes the structural backbone of the target compound, has been explicitly validated as an effective electron-accepting unit in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [1]. PQLM-DMAC, a representative (quinolin-3-yl)methanone-based emitter, achieves an external quantum efficiency (EQE) of over 11% with small efficiency roll-off, demonstrating that the 3-acylquinoline scaffold is intrinsically suited for triplet-harvesting applications [1]. The 2,4-dichloro substitution of the target compound offers a synthetic handle for further donor functionalization (e.g., Buchwald-Hartwig amination at the chlorine positions) to generate novel donor-acceptor TADF architectures, a derivatization strategy not accessible from non-halogenated or mono-halogenated quinoline analogs [2].

TADF OLED scaffold validation
Reported
(Quinolin-3-yl)methanone core validated in PQLM-DMAC emitter: reported EQE > 11% with TADF character
Supports materials science emitter development context
Scaffold-level evidence; dichloro analog device performance to verify
OLED TADF Photoluminescence Materials Science

Procurement Decision Scenarios: Where 3-(2,4-Dichlorobenzoyl)quinoline Delivers Differentiated Value


Kinase Inhibitor Lead Generation Requiring Privileged 2,4-Dichlorophenyl Motif

Research programs targeting kinase inhibition can directly incorporate 3-(2,4-dichlorobenzoyl)quinoline as a key intermediate, leveraging the 2,4-dichlorophenyl motif that is validated in multiple clinical kinase inhibitor scaffolds for dual hydrophobic and halogen-bonding target engagement . The 3-position quinoline acylation places the pharmacophore at the optimal geometry for ATP-binding site occupancy, a design principle extensively documented in quinoline-based CDK and Ste11 inhibitor patents [1].

TADF OLED Emitter Development via C-N Cross-Coupling Derivatization

Materials science teams developing thermally activated delayed fluorescence (TADF) emitters can exploit the two chlorine substituents on 3-(2,4-dichlorobenzoyl)quinoline as synthetic handles for sequential Buchwald-Hartwig amination to install electron-donating groups, generating donor-acceptor architectures built on the (quinolin-3-yl)methanone core that has demonstrated EQE > 11% in OLED devices [2].

Chemical Biology Probe Synthesis Requiring Defined Lipophilicity (cLogP 4.77)

For chemical biology programs where intracellular target engagement is required, 3-(2,4-dichlorobenzoyl)quinoline offers a cLogP of 4.77 , a lipophilicity value that balances passive membrane permeability with aqueous solubility. This value is approximately 0.9 log units higher than the difluoro analog, making the dichloro compound preferable for phenotypic screening campaigns targeting cytoplasmic or organelle-resident proteins where higher logP correlates with cellular uptake [3].

Sequential Heterocycle Functionalization at C-2 and C-4 Positions

Synthetic methodology groups requiring a quinoline scaffold selectively activated at the heterocyclic ring positions can utilize 3-(2,4-dichlorobenzoyl)quinoline, where the 3-acyl group directs electrophilic deficiency toward C-2 and C-4, enabling regioselective nucleophilic aromatic substitution or directed ortho-metalation sequences that are inaccessible with 4-acyl or 2-acyl regioisomers [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
2,4-Dichlorophenyl motif for dual halogen-bonding
Target-engagement assay context; kinase panel profiling
TADF OLED emitter development
Dichloro reactive handles for C-N cross-coupling
Donor-acceptor architecture synthesis; photophysical characterization
Intracellular chemical biology probe synthesis
cLogP ~4.77 for membrane permeability context
Cellular uptake and partitioning assay context
Sequential heterocycle functionalization
3-Acyl activation of C-2 and C-4 positions
Regioselective nucleophilic substitution methodology context
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